molecular formula C25H22ClN3O3S B11609125 2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11609125
M. Wt: 480.0 g/mol
InChI Key: CESPIQNUEYVEBB-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidinone core

Preparation Methods

The synthesis of 2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Final assembly: The final step involves coupling the intermediate products to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used in studies of enzyme inhibition, particularly those involving sulfur-containing compounds.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

In medicinal chemistry, it has been explored for its potential as an inhibitor of specific enzymes, such as calmodulin-dependent protein kinase II (CaMKII), which plays a role in various cellular processes .

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved can include signal transduction pathways where the enzyme plays a critical role .

Comparison with Similar Compounds

Similar compounds include other imidazolidinone derivatives and sulfur-containing heterocycles. Compared to these compounds, 2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure can confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-32-21-13-7-17(8-14-21)16-28-22(15-23(30)27-19-5-3-2-4-6-19)24(31)29(25(28)33)20-11-9-18(26)10-12-20/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

CESPIQNUEYVEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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